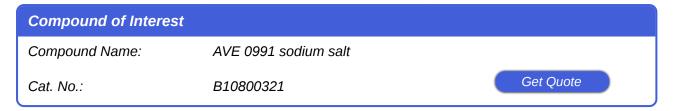


Application Notes and Protocols for Gene Expression Analysis Following AVE 0991 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, which is the receptor for angiotensin-(1-7) (Ang-(1-7)).[1][2] The Ang-(1-7)/Mas receptor axis is a crucial component of the renin-angiotensin system (RAS), often counteracting the effects of the angiotensin II (Ang II)/AT1 receptor axis.[1][3] AVE 0991 is orally active and resistant to degradation by proteolytic enzymes, making it a valuable tool for investigating the therapeutic potential of activating the Ang-(1-7) pathway in various pathological conditions.[1]

Activation of the Mas receptor by AVE 0991 has been shown to elicit a range of beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses. [3][4][5] These effects are mediated through the modulation of complex signaling pathways and subsequent changes in gene expression. Understanding these transcriptional changes is critical for elucidating the mechanism of action of AVE 0991 and for the development of novel therapeutics targeting the protective arm of the RAS.

These application notes provide a comprehensive overview of the effects of AVE 0991 on gene expression and detailed protocols for performing such analyses in a laboratory setting.

Mechanism of Action and Signaling Pathways

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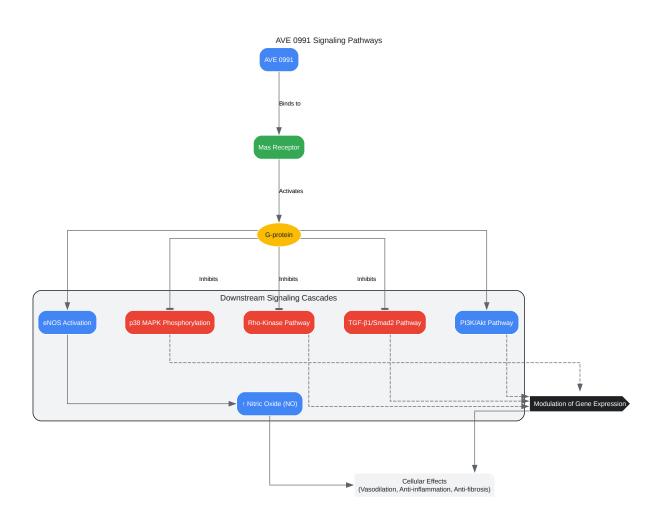


AVE 0991 exerts its effects by binding to and activating the G-protein coupled Mas receptor.[6] This activation triggers several downstream signaling cascades that ultimately lead to changes in the expression of target genes. Key signaling pathways implicated in the action of AVE 0991 include:

- eNOS/NO Pathway: AVE 0991 stimulates the production of nitric oxide (NO) through the
 activation of endothelial nitric oxide synthase (eNOS).[3][7] This pathway is crucial for
 vasodilation and has anti-inflammatory and anti-thrombotic effects.
- p38 MAPK Pathway: In some contexts, such as Ang II-induced vascular smooth muscle cell proliferation, AVE 0991 has been shown to downregulate the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[8]
- Rho-kinase Pathway: AVE 0991 can attenuate the Rho-kinase pathway, which is involved in vasoconstriction and cellular proliferation.[3]
- TGF-β1/Smad2 Pathway: AVE 0991 has been demonstrated to inhibit the transforming growth factor-beta1 (TGF-β1)/Smad2 signaling pathway, which plays a key role in fibrosis.[9]
- PI3K/Akt Pathway: Downstream of the Mas receptor, the phosphoinositide 3-kinase (PI3K)/Akt pathway can be modulated, influencing cell survival and metabolism.[10][11]

The following diagram illustrates the primary signaling pathways activated by AVE 0991.





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Caption: AVE 0991 signaling pathways.



Effects of AVE 0991 on Gene Expression

Treatment with AVE 0991 leads to significant changes in the expression of a wide array of genes involved in inflammation, fibrosis, oxidative stress, and cellular growth. The following tables summarize the reported effects of AVE 0991 on gene expression in various experimental models.

Table 1: Inflammatory Gene Expression Modulated by AVE 0991



Gene	Direction of Change	Experimental Model	Reference
IL-1β	Downregulation	Aged rat hippocampus after surgery, Mouse model of colitis, TNF-α stimulated THP-1 cells	[10][12][13]
TNF-α	Downregulation	Aged rat hippocampus after surgery, Mouse model of colitis, TNF-α stimulated THP-1 cells	[10][12][13]
IL-6	Downregulation	Mouse model of colitis, TNF-α stimulated SW872 human adipocytes	[10][13]
CCL2 (MCP-1)	Downregulation	Mouse model of colitis, TNF-α stimulated THP-1 cells and SW872 human adipocytes	[10][13]
CXCL10	Downregulation	TNF-α stimulated THP-1 cells	[13]
HMGB1	Downregulation	Aged rat hippocampus after surgery	[12]
RAGE	Downregulation	Aged rat hippocampus after surgery	[12]
CD11b	Downregulation	Aged rat hippocampus after surgery	[12]
IL-10	Upregulation	Mouse model of chronic asthma	[5]

Table 2: Fibrosis-Related Gene Expression Modulated by AVE 0991



Gene	Direction of Change	Experimental Model	Reference
TGF-β1	Downregulation	Ang II-induced neonatal rat cardiomyocytes	[9]
Smad2	Downregulation	Ang II-induced neonatal rat cardiomyocytes	[9]
αSMA	No significant change	Bile duct ligation- induced liver fibrosis in rats	[14]
Coll	No significant change	Bile duct ligation- induced liver fibrosis in rats	[14]
CTGF	No significant change	Bile duct ligation- induced liver fibrosis in rats	[14]

Table 3: Oxidative Stress-Related Gene Expression Modulated by AVE 0991

Gene	Direction of Change	Experimental Model	Reference
Sod2	Upregulation	Skeletal muscle of obese Zucker rats	[15]
Nrf2	Upregulation	Skeletal muscle of obese Zucker rats	[15]
HO-1	Upregulation	Ang II-induced vascular smooth muscle cells	[8]

Table 4: Other Target Genes Modulated by AVE 0991



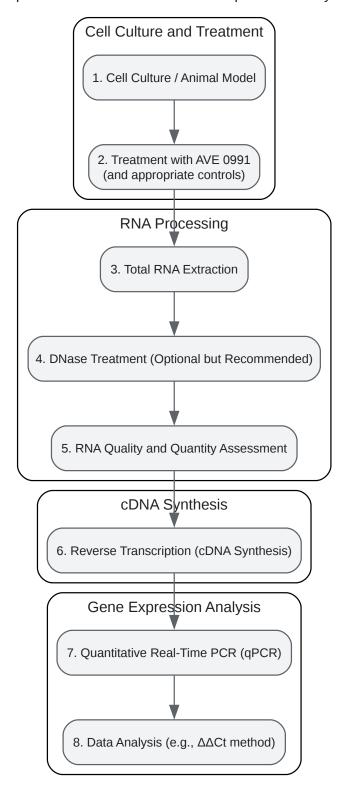
Gene	Direction of Change	Experimental Model	Reference
AT1R	Downregulation	Bile duct ligation- induced liver fibrosis in rats	[14]
Renin Receptor	Upregulation	Skeletal muscle of obese Zucker rats	[15]
PLZF	Upregulation	Skeletal muscle of obese Zucker rats	[15]

Experimental Protocols

This section provides detailed protocols for the analysis of gene expression changes following treatment with AVE 0991. The general workflow is depicted in the diagram below.



Experimental Workflow for Gene Expression Analysis



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Caption: Experimental workflow for gene expression analysis.



Protocol 1: Cell Culture and Treatment with AVE 0991

- Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
- AVE 0991 Preparation: Prepare a stock solution of AVE 0991 by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO).[16] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration.[16]
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AVE 0991 or vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for changes in gene expression.
- Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then proceed immediately to RNA extraction or store the cell pellets at -80°C.

Protocol 2: Total RNA Extraction

This protocol describes RNA extraction using a common TRIzol-based method.[17][18] Alternatively, various commercial kits are available and should be used according to the manufacturer's instructions.[19]

- Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells. Pipette the lysate up and down several times to homogenize.
- Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
- Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.



- RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used for the initial homogenization. Mix gently and incubate at room temperature for 10 minutes.
- RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with DEPC-treated water). Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
- Drying and Resuspension: Carefully remove all of the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: DNase Treatment and RNA Quality Control

- DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.[20]
- RNA Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- RNA Integrity: Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer.
 High-quality RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for
 eukaryotic samples) with the 28S band being approximately twice as intense as the 18S
 band.

Protocol 4: Reverse Transcription (cDNA Synthesis)

This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.

- Reaction Setup: In a sterile, RNase-free tube, combine the following components:
 - Total RNA (e.g., 1 μg)
 - Random hexamers or oligo(dT) primers



- dNTP mix
- RNase-free water to the desired volume
- Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
- Reverse Transcription Master Mix: Prepare a master mix containing:
 - Reverse transcriptase buffer
 - RNase inhibitor
 - Reverse transcriptase enzyme
- Reaction: Add the master mix to the RNA/primer mixture and incubate at the temperature recommended for the specific reverse transcriptase being used (e.g., 42°C for 60 minutes).
- Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.

Protocol 5: Quantitative Real-Time PCR (qPCR)

- Primer Design: Design or obtain validated primers specific to the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
- qPCR Reaction Setup: In a qPCR plate, prepare the following reaction mixture for each sample and gene:
 - SYBR Green qPCR master mix
 - Forward primer
 - Reverse primer
 - cDNA template
 - Nuclease-free water to the final volume



- qPCR Program: Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
- Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the AVE 0991-treated and control samples, normalized to the housekeeping gene.[21]

Conclusion

The study of gene expression changes following AVE 0991 treatment provides valuable insights into its multifaceted therapeutic potential. By activating the Mas receptor, AVE 0991 modulates key signaling pathways involved in inflammation, fibrosis, and oxidative stress, leading to a protective cellular phenotype. The protocols outlined in these application notes offer a robust framework for researchers to investigate the molecular mechanisms of AVE 0991 and to explore its utility in various disease models. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible gene expression data.

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